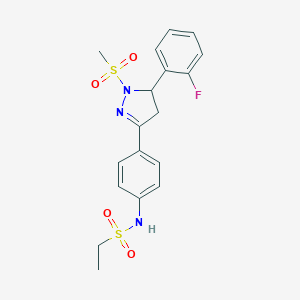

N-(4-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

The compound N-(4-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline derivative featuring a 2-fluorophenyl substituent at the 5-position of the pyrazoline ring, a methylsulfonyl group at the 1-position, and an ethanesulfonamide moiety attached to the para-position of the phenyl ring at the 3-position of pyrazoline.

Properties

IUPAC Name |

N-[4-[3-(2-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)21-14-10-8-13(9-11-14)17-12-18(22(20-17)27(2,23)24)15-6-4-5-7-16(15)19/h4-11,18,21H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQVPMNSUYCZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : N-(4-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

- Molecular Formula : C18H20F N3O2S

- Molecular Weight : 351.43 g/mol

The primary mechanism of action for this compound involves its interaction with specific biological targets, particularly within the Equilibrative Nucleoside Transporters (ENTs) . This interaction suggests a role in nucleoside transport and metabolism, which can influence various cellular pathways.

Target Interaction

- Selectivity : The compound has shown selectivity towards ENT2 over ENT1, indicating a potential for targeted therapeutic effects.

- Biochemical Pathways : By inhibiting ENTs, the compound may affect pathways related to nucleoside metabolism, potentially impacting cellular proliferation and survival.

Pharmacological Profile

The pharmacokinetic properties of N-(4-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide indicate significant bioavailability and stability:

| Parameter | Value |

|---|---|

| Solubility | Moderate |

| Bioavailability (F%) | 47% |

| Plasma Half-life (t½) | 1.5 hours |

| Protein Binding (% PPB) | 93.92% |

Biological Activity Studies

Several studies have investigated the biological activity of this compound in various contexts:

- Anti-Cancer Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines by modulating nucleoside transport mechanisms. This effect was particularly pronounced in cells with high ENT expression.

- Inflammation Modulation : Research indicates that the compound may possess anti-inflammatory properties by inhibiting nucleoside uptake in immune cells, thereby reducing the activation of pro-inflammatory pathways.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects through modulation of nucleoside signaling in neuronal cells, which could have implications for neurodegenerative diseases.

Case Study 1: Cancer Cell Lines

In a study examining the effects on various cancer cell lines, N-(4-(5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide was tested against breast and lung cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell type.

Case Study 2: Inflammatory Models

In murine models of inflammation, administration of the compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that the compound may be effective in managing inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrazoline and sulfonamide derivatives, focusing on substituent effects, synthetic routes, and biological implications.

Substituent Variations at the 1-Position of Pyrazoline

- Target Compound: Methylsulfonyl (-SO₂CH₃) group.

- : 3-Chlorophenylsulfonyl (-SO₂C₆H₄Cl) group.

- (CAS 724437-67-6): Propionyl (-COCH₂CH₃) group.

Substituent Variations at the 5-Position of Pyrazoline

- Target Compound : 2-Fluorophenyl.

- Fluorine’s electron-withdrawing effect may enhance binding affinity to biological targets (e.g., enzymes) through dipole interactions.

- : Furan-2-yl.

- : 4-Chlorophenyl.

Sulfonamide and Sulfonyl Group Diversity

- Target Compound : Ethanesulfonamide (-NHSO₂CH₂CH₃) and methylsulfonyl.

- Ethanesulfonamide provides hydrogen-bonding capacity, which is critical for enzyme inhibition (e.g., cyclooxygenase, cholinesterase).

- : Phenylsulfonyl (-SO₂C₆H₅) and triazole-thioether.

- : Triazine-linked sulfonamide.

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.